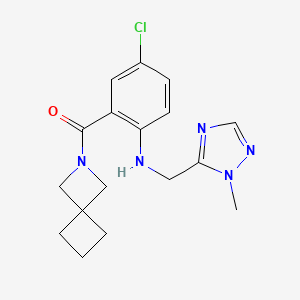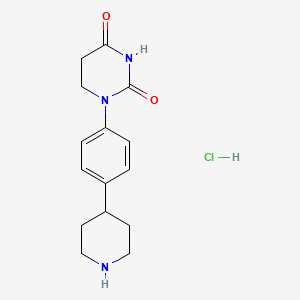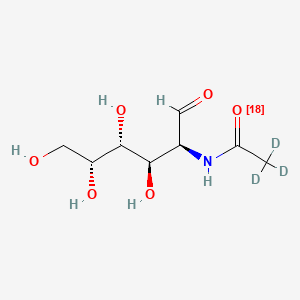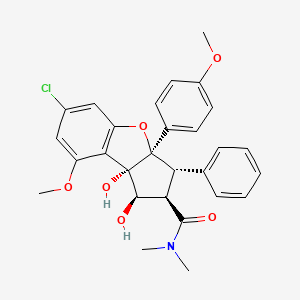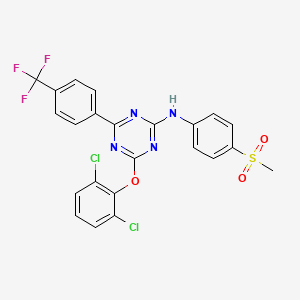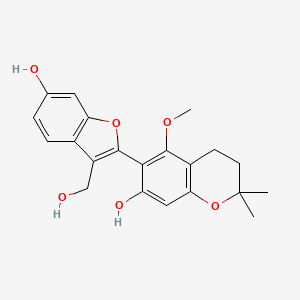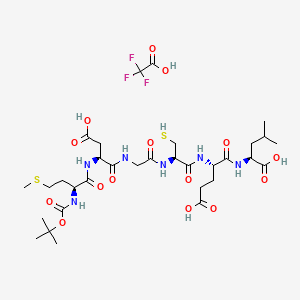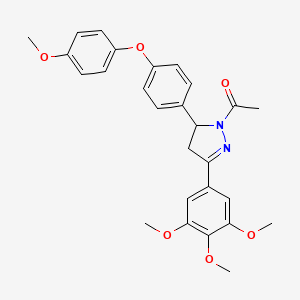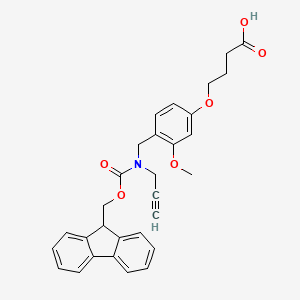
Fmoc-N-propargyl-MPBA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-N-propargyl-MPBA is a propargyl-substituted MPBA linker derived from 4-hydroxy-3-methoxybenzaldehyde. It is a click chemistry reagent containing an alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition with molecules containing azide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Fmoc-N-propargyl-MPBA can be synthesized using standard Fmoc-based solid-phase chemistry. The synthesis involves the elongation of the compound using standard coupling procedures . The key steps include:
Starting Material: 4-hydroxy-3-methoxybenzaldehyde.
Propargyl Substitution: Introduction of the propargyl group to form the propargyl-substituted MPBA.
Fmoc Protection: The Fmoc group is introduced to protect the amine group, facilitating further reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated solid-phase peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Fmoc-N-propargyl-MPBA undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This click chemistry reaction forms triazoles by reacting with azide-containing molecules.
Substitution Reactions: The alkyne group can participate in various substitution reactions under appropriate conditions.
Common Reagents and Conditions
CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts.
Substitution Reactions: Various nucleophiles can be used depending on the desired product.
Major Products Formed
Triazoles: Formed from CuAAC reactions.
Substituted Derivatives: Formed from substitution reactions.
Scientific Research Applications
Chemistry
This facilitates further modifications and functionalizations .
Biology
In biological research, Fmoc-N-propargyl-MPBA is used to label biomolecules with alkyne groups, enabling their detection and analysis through click chemistry reactions .
Medicine
The compound is used in drug discovery and development, particularly in the synthesis of peptide-based drugs. Its ability to introduce alkyne groups makes it valuable for creating drug conjugates and other therapeutic agents .
Industry
This compound is used in the production of advanced materials and polymers. Its click chemistry capabilities allow for the creation of complex molecular architectures with high precision .
Mechanism of Action
The mechanism of action of Fmoc-N-propargyl-MPBA involves the formation of covalent bonds through click chemistry reactions. The alkyne group reacts with azide groups in the presence of copper catalysts, forming stable triazole linkages . This reaction is highly specific and efficient, making it a valuable tool in various applications.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-propargylglycine: Another Fmoc-protected compound with an alkyne group, used in peptide synthesis.
Fmoc-FF Hydrogelator: Used in the formation of peptide-based hydrogels for biomedical applications.
Uniqueness
Fmoc-N-propargyl-MPBA is unique due to its specific structure and reactivity. Its ability to undergo CuAAC reactions with high efficiency sets it apart from other similar compounds. Additionally, its derivation from 4-hydroxy-3-methoxybenzaldehyde provides unique properties that are advantageous in various applications .
Properties
Molecular Formula |
C30H29NO6 |
|---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
4-[4-[[9H-fluoren-9-ylmethoxycarbonyl(prop-2-ynyl)amino]methyl]-3-methoxyphenoxy]butanoic acid |
InChI |
InChI=1S/C30H29NO6/c1-3-16-31(19-21-14-15-22(18-28(21)35-2)36-17-8-13-29(32)33)30(34)37-20-27-25-11-6-4-9-23(25)24-10-5-7-12-26(24)27/h1,4-7,9-12,14-15,18,27H,8,13,16-17,19-20H2,2H3,(H,32,33) |
InChI Key |
VYWLLSRJVDDCOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OCCCC(=O)O)CN(CC#C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-N-[[1-(cyclohexylmethyl)piperidin-4-yl]methyl]-1-N,5-N-bis(2-hydroxyethyl)benzene-1,3,5-tricarboxamide](/img/structure/B15139658.png)
![5-amino-3-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B15139672.png)

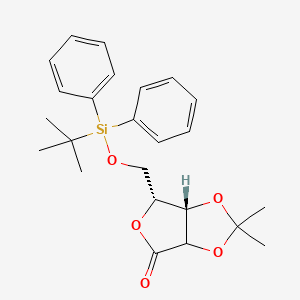
![3-[(3,5-Dibromo-4-octoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one](/img/structure/B15139685.png)
